molecular formula C19H17N5O4 B2675407 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide CAS No. 1396749-51-1

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2675407
CAS No.: 1396749-51-1
M. Wt: 379.376
InChI Key: LFXGYVGQDAMOSM-UHFFFAOYSA-N
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Description

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used .

Scientific Research Applications

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and tetrazole-containing molecules. Examples include:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound used in dermatological treatments.

    Angelicin: Known for its biological activities.

Uniqueness

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide is unique due to its specific combination of benzofuran and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-27-11-10-23-19(26)24(22-21-23)15-8-6-14(7-9-15)20-18(25)17-12-13-4-2-3-5-16(13)28-17/h2-9,12H,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXGYVGQDAMOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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